molecular formula C8H19N2O2+ B077967 Dimethylcarbamylcholine CAS No. 14721-70-1

Dimethylcarbamylcholine

Cat. No.: B077967
CAS No.: 14721-70-1
M. Wt: 175.25 g/mol
InChI Key: SYTFEYDNYKQRMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethylcarbamoyl chloride is a chemical compound used primarily as a reagent for transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups, forming dimethyl carbamates. These carbamates often have pharmacological or pesticidal activities. Due to its high toxicity and carcinogenic properties, dimethylcarbamoyl chloride must be handled with stringent safety precautions .

Preparation Methods

Dimethylcarbamoyl chloride can be synthesized through several methods:

Mechanism of Action

The mechanism of action of dimethylcarbamoyl chloride involves the transfer of a dimethylcarbamoyl group to hydroxyl groups, forming dimethyl carbamates. These carbamates can interact with various molecular targets and pathways, depending on their specific structure and application .

Comparison with Similar Compounds

Dimethylcarbamoyl chloride can be compared with other carbamoyl chlorides and related compounds:

Dimethylcarbamoyl chloride stands out due to its specific use in forming dimethyl carbamates with pharmacological and pesticidal activities.

Properties

CAS No.

14721-70-1

Molecular Formula

C8H19N2O2+

Molecular Weight

175.25 g/mol

IUPAC Name

2-(dimethylcarbamoyloxy)ethyl-trimethylazanium

InChI

InChI=1S/C8H19N2O2/c1-9(2)8(11)12-7-6-10(3,4)5/h6-7H2,1-5H3/q+1

InChI Key

SYTFEYDNYKQRMV-UHFFFAOYSA-N

SMILES

CN(C)C(=O)OCC[N+](C)(C)C

Canonical SMILES

CN(C)C(=O)OCC[N+](C)(C)C

Key on ui other cas no.

14721-70-1

Related CAS

14721-77-8 (chloride)
30892-85-4 (iodide)

Synonyms

dimethylcarbamylcholine
dimethylcarbamylcholine chloride
dimethylcarbamylcholine iodide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.